1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester
Description
Chemical Structure:
This compound (CAS 115655-41-9) features a piperidine ring substituted with:
- A phenylmethyl (benzyl) ester group at the 1-position.
- A free carboxylic acid group at the 4-position.
- An amino group (-NH₂) also at the 4-position.
Properties
Molecular Formula |
C14H17N2O4- |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)/p-1 |
InChI Key |
IGBNRWWMKJGMLH-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1(C(=O)[O-])N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Esterification and Alkylation Sequence
A widely cited route begins with 4-piperidinecarboxylic acid, as outlined in Patent CN111484444A. The process involves:
Methyl Ester Formation :
Reaction with methanol and thionyl chloride (SOCl₂) under reflux yields methyl 4-piperidinecarboxylate hydrochloride. Optimal conditions include a 1:2 mass-volume ratio of 4-piperidinecarboxylic acid to SOCl₂ and a 3-hour reflux (yield: 85–90%).N-Benzylation :
The methyl ester is treated with benzyl bromide in methanol using triethylamine as a base. This step achieves N-alkylation at the piperidine nitrogen, forming N-benzyl-4-piperidinecarboxylic acid methyl ester. Key parameters:
Hydrolysis and Functional Group Interconversion
Subsequent hydrolysis of the methyl ester with 10% NaOH (1:2 g/mL, 2-hour reflux) generates N-benzyl-4-piperidinecarboxylic acid. This intermediate is critical for introducing the 4-amino group via amidation followed by reduction.
Reductive Amination and Protecting Group Strategies
Red-Al-Mediated Reduction
Patent US4179569A describes a pathway starting from methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate. Key steps include:
- Anhydride Activation :
Reaction with propanoic acid anhydride under reflux (6 hours) facilitates ester-to-amide conversion. - Reduction with Sodium Dihydro-Bis(2-Methoxyethoxy)Aluminate (Red-Al) :
Table 1: Comparison of Reducing Agents
| Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Red-Al | Benzene | 25°C | 92 | 98 |
| LiAlH₄ | THF | 0°C | 65 | 85 |
| NaBH₄/LiCl | Methanol | 40°C | 45 | 78 |
Lithium Borohydride Alternatives
For labs avoiding aluminum-based reagents, lithium borohydride in tetrahydrofuran (THF) at 0°C provides moderate yields (65–70%) but requires extended reaction times (12–16 hours).
Industrial-Scale Production and Continuous Flow Synthesis
Scalability Challenges
Traditional batch methods face limitations in heat dissipation and mixing efficiency, particularly during exothermic steps like benzylation. Patent CN111484444A addresses this via:
- Continuous Flow Reactors : Enable precise temperature control (ΔT ± 2°C) and reduced reaction times (30 minutes vs. 4 hours for batch).
- In-Line Purification : Integrated liquid-liquid extraction modules remove by-products (e.g., unreacted benzyl bromide) in real-time.
Catalytic Hydrogenation for Debenzylation
Post-synthesis, catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) removes the benzyl protecting group. Critical factors:
Analytical and Optimization Insights
Spectroscopic Characterization
By-Product Management
Common impurities include:
- Di-Benzylated Products : Mitigated by stoichiometric control (≤1.2 eq benzyl bromide).
- Oxidation By-Products : Minimized using nitrogen sparging during reflux steps.
Table 2: Optimization of Benzylation Step
| Parameter | Low Efficiency Condition | High Efficiency Condition |
|---|---|---|
| Benzyl Bromide Eq | 1.5 | 1.2 |
| Base | K₂CO₃ | Et₃N |
| Solvent | DMF | MeOH |
| Yield | 60% | 85% |
Chemical Reactions Analysis
Types of Reactions
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Analgesic Properties
The compound has been studied for its analgesic activity. Research indicates that derivatives of piperidine compounds exhibit strong analgesic effects. Specifically, N-(4-piperidinyl)-N-phenylamides and -carbamates have demonstrated notable analgesic properties in experimental models. These compounds differ from traditional analgesics by their unique structural modifications that enhance their efficacy .
Case Study: Analgesic Efficacy
A study highlighted the synthesis of a specific piperidine derivative which showed improved analgesic effects compared to established analgesics like pethidine. The compound was tested for spinal anesthesia in mice, demonstrating superior efficacy in pain relief while minimizing side effects associated with conventional opioids .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of 1,4-piperidinedicarboxylic acid derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications at various positions on the piperidine ring significantly influence their biological activity.
Key Findings:
- Substituents : The presence of different substituents on the piperidine ring alters the compound's interaction with biological targets, such as ion channels involved in pain signaling .
- Enhancers of TRPV1 Activity : Certain derivatives have been identified as enhancers of TRPV1 activity, which is essential for pain perception. These compounds can increase capsaicin-induced ion flux through TRPV1 channels without acting as direct agonists themselves .
Therapeutic Applications
The therapeutic potential of 1,4-piperidinedicarboxylic acid derivatives extends beyond analgesia. They are being explored for various applications in pharmacotherapy:
- Local Anesthetics : Compounds derived from this structure have shown promise as local anesthetics due to their dual action—providing both local anesthesia and prolonged analgesia post-surgery .
- Neurological Disorders : Some studies suggest that these compounds may have applications in treating neurological disorders by modulating pain pathways and enhancing neuroprotective mechanisms .
Data Tables
The following table summarizes key findings related to the applications of 1,4-piperidinedicarboxylic acid derivatives:
Mechanism of Action
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Key Properties :
- Lipophilicity : Enhanced by the benzyl group, leading to moderate solubility in organic solvents (e.g., DCM, THF) and low water solubility .
- Reactivity: The amino group enables participation in nucleophilic reactions (e.g., peptide coupling), while the ester group allows hydrolysis under acidic/basic conditions .
- Applications : Serves as a building block for pharmaceuticals, particularly in synthesizing protease inhibitors or peptide mimetics .
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidinedicarboxylic Acid Derivatives
Physicochemical Properties
| Property | Target Compound | 1-Boc-4-Fmoc Derivative | 1-Boc-4-(trifluoromethyl) Derivative |
|---|---|---|---|
| Molecular Weight | ~292.3 g/mol | 434.4 g/mol | 311.3 g/mol |
| Water Solubility | Low (hydrophobic benzyl) | Very low (bulky Fmoc) | Low (hydrophobic -CF₃) |
| Stability | Sensitive to hydrolysis | Stable (Fmoc protection) | Stable (inert -CF₃) |
| Synthetic Utility | Amino group for coupling | Orthogonal protection | Electron-withdrawing -CF₃ effects |
Key Research Findings
Lipophilicity vs. Bioavailability :
- Benzyl and tert-butyl esters improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
Amino Group Reactivity: Unprotected 4-amino derivatives (e.g., target compound) enable direct functionalization, unlike Fmoc-protected analogs .
Steric Effects :
- 2-Methyl or cyclohexyl substituents (e.g., 2227202-40-4, 273378-16-8) introduce conformational constraints, useful in receptor-targeted drug design .
Biological Activity
1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester (CAS Number: 115655-41-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a piperidine ring with two carboxylic acid groups and an amino group at the 4-position. Its structural formula can be represented as follows:
- Molecular Formula : C16H24N2O2
- Molecular Weight : 280.38 g/mol
- SMILES : Cc1ccc(cc1)C(=O)N2CC(CC(N2)C(=O)O)C(C)C(=O)O
Research indicates that compounds similar to 1,4-Piperidinedicarboxylic acid derivatives exhibit various mechanisms of action. For instance, they may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are implicated in pain modulation and anti-inflammatory responses .
Pharmacological Effects
- Analgesic Activity : Studies have shown that derivatives of this compound can possess analgesic properties. For example, N-(4-piperidinyl)-N-phenylamides have been reported to demonstrate significant pain relief in animal models .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in several studies. Increased levels of endocannabinoids due to FAAH inhibition suggest potential applications in treating inflammatory conditions .
- Neurological Impact : The compound may influence neurological functions through its interaction with neurotransmitter systems. Research on related compounds indicates effects on synaptic regulation and potential benefits for neurodegenerative diseases .
Study 1: Analgesic Properties
In a study evaluating the analgesic effects of piperidine derivatives, researchers administered varying doses to rat models with induced pain. The results indicated a dose-dependent reduction in pain responses, suggesting that the compound effectively modulates nociceptive pathways .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The findings demonstrated a significant decrease in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 1,4-piperidinedicarboxylic acid derivatives, and how do they apply to the target compound?
The synthesis of piperidinedicarboxylic acid esters typically involves multi-step reactions. For example, tert-butyloxycarbonyl (Boc) protection of the amine group, followed by esterification with benzyl groups, is a standard approach for analogous compounds . Key steps include:
- Amine protection : Use Boc-anhydride to protect the 4-amino group, ensuring regioselectivity.
- Esterification : Coupling with benzyl chloride or benzyl bromide under basic conditions (e.g., NaHCO₃) in aprotic solvents like tetrahydrofuran (THF).
- Deprotection : Acidic cleavage (e.g., HCl in dioxane) to remove Boc groups, if required .
Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC .
Q. How can spectroscopic methods (NMR, IR, MS) be optimized for characterizing this compound?
- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), piperidine ring protons (δ 1.5–3.0 ppm), and amino groups (broad singlet at δ 1.2–1.5 ppm if free). 2D-COSY or HSQC can resolve overlapping signals .
- IR : Look for ester C=O stretches (~1740 cm⁻¹) and N-H stretches (~3350 cm⁻¹ for primary amines) .
- Mass Spectrometry : Electrospray ionization (ESI+) typically shows [M+H]⁺ peaks; fragmentation patterns should confirm the benzyl ester and piperidine backbone .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Stability : Piperidine derivatives are prone to hydrolysis under strongly acidic or basic conditions. For example, ester bonds may cleave at pH < 3 or pH > 10. Use buffered solutions (pH 4.6–7.4) for storage .
- Temperature : Avoid prolonged heating above 40°C to prevent decomposition. Store at –20°C under inert gas (argon/nitrogen) to minimize oxidation .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses involving steric hindrance from the benzyl ester group?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalysis : Palladium-based catalysts (e.g., Pd/C) may facilitate coupling reactions, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in Boc protection steps .
Q. What strategies address enantiomeric resolution in chiral piperidine derivatives like this compound?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to separate enantiomers via crystallization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester groups in racemic mixtures .
Q. How can degradation products be identified and quantified under forced degradation studies?
- Stress Conditions : Expose the compound to heat (60°C), UV light (254 nm), and oxidative agents (H₂O₂) to simulate degradation.
- Analytical Workflow :
Q. What computational methods predict the compound’s bioactivity or binding affinity in pharmacological studies?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors or enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with the amino group and π-π stacking with the benzyl ester .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Data Contradictions and Resolutions
- Stereochemical Outcomes : Some synthetic routes yield racemic mixtures, while others report enantiomeric excess. Validate chirality via circular dichroism (CD) or X-ray crystallography .
- Stability Variability : Conflicting reports on hydrolysis rates may arise from impurities in solvents or catalysts. Use ultra-pure reagents and repeat experiments under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
